2-((5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)thio)acetohydrazide
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Overview
Description
2-((5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)thio)acetohydrazide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group, a triazole ring, and an acetohydrazide moiety. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)thio)acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-bromophenylthiosemicarbazone. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole derivative. The reaction conditions often involve refluxing in ethanol or other suitable solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)thio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-((5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)thio)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)thio)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
4-Bromophenylhydrazine: Contains the bromophenyl group but lacks the triazole ring.
Thiosemicarbazide: Contains the thio and hydrazide groups but lacks the triazole ring.
Uniqueness
2-((5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)thio)acetohydrazide is unique due to the combination of the bromophenyl group, triazole ring, and acetohydrazide moiety.
Properties
Molecular Formula |
C10H10BrN5OS |
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Molecular Weight |
328.19 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C10H10BrN5OS/c11-7-3-1-6(2-4-7)9-13-10(16-15-9)18-5-8(17)14-12/h1-4H,5,12H2,(H,14,17)(H,13,15,16) |
InChI Key |
MXFXAIPBLXYVST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)SCC(=O)NN)Br |
Origin of Product |
United States |
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